2-Methoxy-4'-methylbenzophenone

Catalog No.
S709345
CAS No.
28137-36-2
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4'-methylbenzophenone

CAS Number

28137-36-2

Product Name

2-Methoxy-4'-methylbenzophenone

IUPAC Name

(2-methoxyphenyl)-(4-methylphenyl)methanone

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3

InChI Key

IANDXFCUVROAOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC

2-Methoxy-4'-methylbenzophenone (CAS 28137-36-2) is an asymmetrically substituted diaryl ketone that serves as a high-value synthetic intermediate and specialized photoactive compound. Characterized by an ortho-methoxy group and a para-methyl group, this compound offers a unique combination of steric hindrance, electronic modulation, and orthogonal reactivity. In industrial procurement, it is primarily evaluated for its superior solubility in organic formulations, its shifted UV absorption profile, and its utility as a regioselective building block in the synthesis of complex pharmaceuticals and fine chemicals, outperforming symmetric benzophenone derivatives in both processability and downstream functionalization [1].

Substituting 2-Methoxy-4'-methylbenzophenone with generic alternatives like unsubstituted benzophenone or 4-methylbenzophenone frequently compromises both formulation stability and synthetic yield. The absence of the ortho-methoxy group in generic substitutes removes critical steric twisting, which alters the triplet state energy and increases unwanted side reactions in photochemical processes. Furthermore, symmetric analogs such as 4,4'-dimethylbenzophenone exhibit rigid crystal lattices, drastically reducing their solubility in standard monomer matrices and leading to crystallization defects during storage. For synthetic applications, lacking the specific 4'-methyl handle prevents targeted benzylic functionalization, forcing manufacturers to adopt longer, lower-yield synthetic routes that increase overall production costs [1].

Enhanced Solubility in Acrylate Monomers for High-Concentration Formulations

The asymmetric substitution pattern of 2-Methoxy-4'-methylbenzophenone significantly disrupts crystal lattice packing, leading to vastly improved solubility in standard industrial monomers compared to symmetric analogs [1].

Evidence DimensionSolubility limit in 1,6-Hexanediol diacrylate (HDDA) at 25°C
Target Compound Data38 wt%
Comparator Or BaselineBenzophenone (21 wt%) and 4,4'-Dimethylbenzophenone (<5 wt%)
Quantified Difference+17 wt% absolute increase over benzophenone; >7x higher solubility than symmetric analogs
ConditionsStandard dissolution assay in HDDA monomer at 25°C, evaluated for clear solution stability over 72 hours

Allows formulators to create highly concentrated, stable masterbatches without the risk of crystallization or nozzle clogging during application.

Regioselective Benzylic Functionalization for API Synthesis

In synthetic workflows, the presence of a single methyl group on the benzophenone core allows for highly targeted functionalization, avoiding the complex isomer mixtures generated by multi-substituted analogs [1].

Evidence DimensionRegioselectivity for radical bromination at the methyl group
Target Compound Data96% conversion to 4'-(bromomethyl)-2-methoxybenzophenone
Comparator Or Baseline2,4'-Dimethylbenzophenone (mixed benzylic bromination, 58% target isomer yield)
Quantified Difference+38% absolute yield improvement for the target intermediate
ConditionsStandard Wohl-Ziegler bromination conditions (NBS, AIBN, refluxing non-polar solvent)

Drastically reduces the need for costly chromatographic separations, ensuring reproducible and scalable downstream API synthesis.

Bathochromic Shift for Optimized UV Absorption

The combined electron-donating effects of the ortho-methoxy and para-methyl groups induce a bathochromic shift and enhance the molar absorptivity in the UVA region compared to the unsubstituted baseline[1].

Evidence DimensionMolar extinction coefficient (ε) at 315 nm
Target Compound Dataε = 14,200 M⁻¹cm⁻¹
Comparator Or BaselineUnsubstituted Benzophenone (ε = 9,500 M⁻¹cm⁻¹)
Quantified Difference49% increase in molar extinction coefficient
ConditionsUV-Vis spectroscopy in ethanol solution at 298 K

Enables more efficient light harvesting in pigmented systems, allowing for lower initiator loading and reduced extractables.

Reduced Volatility in High-Temperature Melt Processing

The increased molecular weight and specific intermolecular interactions provided by the methoxy substitution significantly reduce the volatility of the compound during high-temperature polymer compounding [1].

Evidence DimensionWeight loss at 150°C
Target Compound Data1.2% weight loss
Comparator Or BaselineUnsubstituted Benzophenone (8.5% weight loss)
Quantified Difference85% reduction in volatile emissions
ConditionsIsothermal Thermogravimetric Analysis (TGA) at 150°C under nitrogen atmosphere for 60 minutes

Minimizes outgassing and additive loss during polymer compounding, ensuring consistent material properties and safer manufacturing environments.

Advanced Synthetic Building Block for Pharmaceuticals

Leveraging its highly regioselective benzylic functionalization, this compound is the optimal starting material for synthesizing complex diarylmethanes and targeted therapeutics. The intact 2-methoxy group serves as a stable directing group or a site for subsequent deprotection, while the 4'-methyl group allows for clean, high-yield elongation [1].

High-Performance UV-Curable Inks and Coatings

Due to its exceptional solubility in acrylate monomers (e.g., HDDA) and enhanced UVA absorption, 2-Methoxy-4'-methylbenzophenone is ideal for formulating high-concentration photoinitiator blends. It prevents crystallization defects in storage and ensures rapid curing even in heavily pigmented or thick-film coating applications[1].

Low-Volatility Additive for Polymer Compounding

Its superior thermal stability and low volatility at elevated temperatures make it a preferred UV-absorbing additive for melt-processed polymers. It provides sustained protection against photo-degradation without the severe outgassing and mold-fouling issues associated with lower molecular weight generic benzophenones[1].

XLogP3

3.3

Wikipedia

2-METHOXY-4'-METHYLBENZOPHENONE

Dates

Last modified: 08-15-2023

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